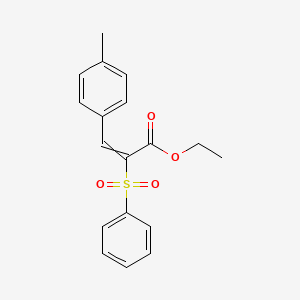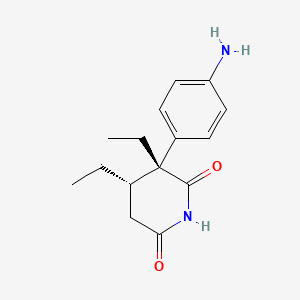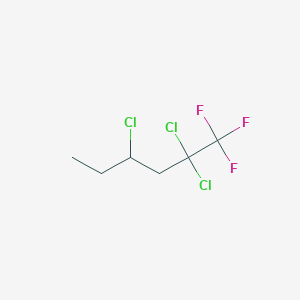
Ethanol, 2-(ethylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(ethylseleno)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethylseleno group attached to the ethanol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(ethylseleno)- typically involves the reaction of ethanol with ethylselenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of Ethanol, 2-(ethylseleno)- may involve more advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(ethylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoaldehydes or selenoacids.
Reduction: Reduction reactions can convert the compound into simpler selenoalcohols.
Substitution: The ethylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoaldehydes, while reduction may produce simpler selenoalcohols.
Scientific Research Applications
Ethanol, 2-(ethylseleno)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex seleno compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-(ethylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The ethylseleno group can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Ethanol: The parent compound, which lacks the ethylseleno group.
Methanol, 2-(methylseleno)-: A similar compound with a methylseleno group instead of an ethylseleno group.
Propanol, 2-(propylseleno)-: Another similar compound with a propylseleno group.
Uniqueness: Ethanol, 2-(ethylseleno)- is unique due to the presence of the ethylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
115423-28-4 |
|---|---|
Molecular Formula |
C4H10OSe |
Molecular Weight |
153.09 g/mol |
IUPAC Name |
2-ethylselanylethanol |
InChI |
InChI=1S/C4H10OSe/c1-2-6-4-3-5/h5H,2-4H2,1H3 |
InChI Key |
KJCOYZSZINYEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
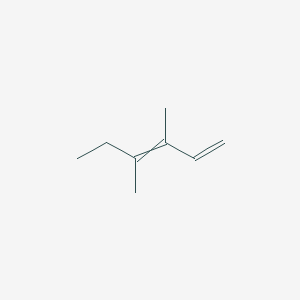
![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)


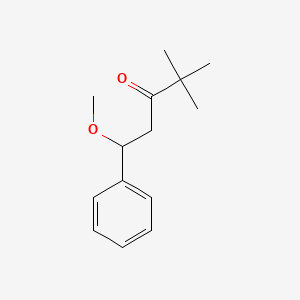
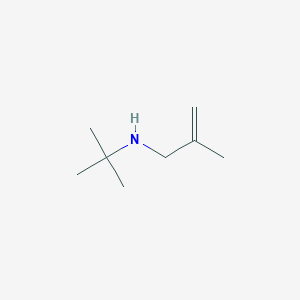
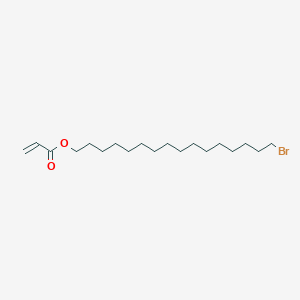
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
